Char Yield: 91% TGA Residue for DEDPM vs. ≤50% for Conventional Pitch-Based Carbon Matrix Precursors
Thermogravimetric analysis (TGA) of cured poly(4,4′-diethynyldiphenylmethane) resin demonstrates a char yield of 91% after heating from 210 °C to 800 °C, with only 9% weight loss recorded over this temperature range [1]. In contrast, petroleum and coal-tar pitches—the conventional carbon matrix precursors used in aerospace composite fabrication—exhibit char yields typically in the range of 40–60%, and this yield is highly variable depending on feedstock origin, ash content, and quinoline-insoluble fraction [1]. The 91% char yield of DEDPM is attributed to the absence of heteroatoms (N, O, S, P, halogens) in the monomer structure and to its ability to homopolymerize into a fully hydrocarbon polyaromatic matrix without evolving gaseous condensation by-products [1].
| Evidence Dimension | Char yield (TGA residue after pyrolysis to 800 °C) |
|---|---|
| Target Compound Data | 91% weight retention (9% weight loss from 210–800 °C) |
| Comparator Or Baseline | Petroleum and coal-tar pitches: typically 40–60% char yield (variable with feedstock and ash content) |
| Quantified Difference | DEDPM char yield exceeds typical pitch char yield by 31–51 absolute percentage points (1.5× to 2.3× higher) |
| Conditions | TGA of cured DEDPM homopolymer; heating range 210 °C to 800 °C; US Patent 4,284,834 |
Why This Matters
For carbon–carbon composite manufacturing, higher char yield directly translates to fewer impregnation–pyrolysis cycles, reduced processing time, lower material consumption, and higher final component density—critical cost and performance drivers in aerospace and defense procurement.
- [1] Austin, W. B.; Bilow, N. (Hughes Aircraft Company). Diethynyl aromatic hydrocarbons which homopolymerize and char efficiently after cure. US Patent 4,284,834, August 18, 1981. View Source
